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molecular formula C15H14N2O5 B8336731 Methyl 2-(3-(2-methylpyridin-4-yl)-5-nitrophenoxy)acetate

Methyl 2-(3-(2-methylpyridin-4-yl)-5-nitrophenoxy)acetate

Cat. No. B8336731
M. Wt: 302.28 g/mol
InChI Key: HTGFEEDCCRJLFJ-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a rt solution of 65.D (476 mg, 1.58 mmol) in EtOAc (9 mL) was added SnCl2-2H2O (1.88 g, 7.93 mmol). The reaction solution was refluxed for 2.0 hr, cooled to rt, and treated with concentrated NH4OH (2.5 mL). To the resulting mixture was added MeOH (10 mL) followed by celite. Solid was filtered off and washed with MeOH, the liquid layers was collected and concentrated. Purification of the residue by flash chromatography on silica gel using 0-20% MeOH/CH2Cl2 for elution gave title product 65.E as colorless syrup (282 mg, 65%).
Name
Quantity
476 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH:17]=[C:18]([N+:20]([O-])=O)[CH:19]=2)[O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:5]=[CH:4][N:3]=1.[NH4+].[OH-].CO>CCOC(C)=O>[NH2:20][C:18]1[CH:17]=[C:10]([CH:9]=[C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=2)[CH:19]=1)[O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
476 mg
Type
reactant
Smiles
CC1=NC=CC(=C1)C=1C=C(OCC(=O)OC)C=C(C1)[N+](=O)[O-]
Name
SnCl2-2H2O
Quantity
1.88 g
Type
reactant
Smiles
Name
Quantity
9 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for 2.0 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
the liquid layers was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel using 0-20% MeOH/CH2Cl2
WASH
Type
WASH
Details
for elution

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OCC(=O)OC)C=C(C1)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 282 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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